Uty HY Peptide (246-254)

Beschreibung

BenchChem offers high-quality Uty HY Peptide (246-254) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uty HY Peptide (246-254) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

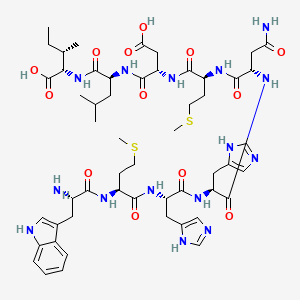

C53H77N15O13S2 |

|---|---|

Molekulargewicht |

1196.4 g/mol |

IUPAC-Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C53H77N15O13S2/c1-7-28(4)44(53(80)81)68-52(79)37(16-27(2)3)63-51(78)41(21-43(70)71)67-47(74)36(13-15-83-6)62-50(77)40(20-42(55)69)66-49(76)39(19-31-24-57-26-60-31)65-48(75)38(18-30-23-56-25-59-30)64-46(73)35(12-14-82-5)61-45(72)33(54)17-29-22-58-34-11-9-8-10-32(29)34/h8-11,22-28,33,35-41,44,58H,7,12-21,54H2,1-6H3,(H2,55,69)(H,56,59)(H,57,60)(H,61,72)(H,62,77)(H,63,78)(H,64,73)(H,65,75)(H,66,76)(H,67,74)(H,68,79)(H,70,71)(H,80,81)/t28-,33-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 |

InChI-Schlüssel |

ALZLIBXXKTXIBL-MZOCXHFISA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |

Kanonische SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CC3=CNC4=CC=CC=C43)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Uty HY Peptide (246-254): A Technical Guide to its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), a nonapeptide with the sequence WMHHNMDLI, is a critical component in the study of transplantation immunology and graft-versus-host disease (GVHD). As a male-specific minor histocompatibility antigen, it is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty). This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice, making it a key target for cytotoxic T lymphocytes (CTLs) in female-to-male transplantation scenarios. This technical guide provides an in-depth exploration of the discovery, origin, and immunological significance of the Uty HY peptide (246-254), complete with detailed experimental protocols and quantitative data to facilitate further research and drug development.

Discovery and Origin

The definitive identification of the Uty HY peptide (246-254) as the H-Y antigen presented by the H2-Db molecule was a significant advancement in understanding the molecular basis of male graft rejection. This discovery was detailed in a seminal 1996 publication in Nature Genetics by Greenfield and colleagues.[1][2] The Uty gene, from which the peptide is derived, is located on the Y chromosome and is ubiquitously expressed in male murine tissues.[1][3]

The existence of a male-specific antigen, termed H-Y, had been known for decades as the cause of female-to-male graft rejection in mice. However, its precise molecular identity remained elusive. The breakthrough came with the systematic analysis of peptides eluted from H2-Db molecules on the surface of male cells. Through a combination of meticulous biochemical and genetic approaches, the Greenfield group was able to isolate and sequence the WMHHNMDLI peptide and trace its origin to the Uty gene.

Quantitative Data

The immunological response to the Uty HY peptide (246-254) is contingent on its binding affinity to the H2-Db molecule and the subsequent recognition by specific T-cell receptors. While the original discovery paper focused on the identification of the peptide, subsequent research has provided some quantitative insights into these interactions.

| Parameter | Value | Method | Reference |

| Binding Affinity (IC50) | Not explicitly quantified in the provided search results. Further targeted studies would be needed to establish a precise IC50 value. | MHC Stabilization Assay | |

| CTL Recognition | Elicits robust cytotoxic T-lymphocyte responses in female C57BL/6 mice following immunization with male cells. | In vivo and in vitro cytotoxicity assays | [4] |

| Immunodominance | Considered an immunodominant epitope in the anti-HY CD8+ T-cell response in H2-Db mice.[4] | Tetramer staining and in vivo CTL assays | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments central to the discovery and characterization of the Uty HY peptide (246-254).

MHC Class I Stabilization Assay (using RMA-S cells)

This assay is used to determine if a peptide can bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells.

Principle: RMA-S cells are a mutant cell line that lacks a functional Transporter associated with Antigen Processing (TAP). This deficiency prevents endogenous peptides from being loaded onto MHC class I molecules in the endoplasmic reticulum, leading to unstable, "empty" MHC class I molecules on the cell surface at 37°C. However, these empty molecules can be stabilized by the addition of exogenous peptides that bind to the MHC groove.

Protocol:

-

Cell Culture: Culture RMA-S cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator.

-

Peptide Preparation: Dissolve the synthetic Uty HY peptide (246-254) (WMHHNMDLI) in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the peptide in serum-free RPMI-1640.

-

Peptide Incubation:

-

Seed RMA-S cells in a 96-well plate at a density of 1 x 10^5 cells per well.

-

Incubate the cells overnight at a reduced temperature (26°C) to promote the surface expression of empty H2-Db molecules.

-

The following day, add the serially diluted peptides to the wells. Include a positive control peptide known to bind H2-Db and a negative control with no peptide.

-

Incubate the plate for 1-4 hours at 37°C to allow for peptide binding and stabilization of the MHC molecules.

-

-

Staining:

-

Wash the cells with FACS buffer (PBS with 1% BSA and 0.05% sodium azide).

-

Stain the cells with a fluorescently labeled monoclonal antibody specific for H2-Db for 30 minutes on ice.

-

Wash the cells again with FACS buffer.

-

-

Flow Cytometry: Analyze the cells using a flow cytometer. The increase in the mean fluorescence intensity (MFI) of the H2-Db staining is proportional to the amount of peptide that has bound and stabilized the MHC class I molecules.

Chromium Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the Uty HY peptide (246-254).[5][6][7][8][9]

Principle: Target cells are labeled with radioactive Chromium-51 (⁵¹Cr). If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.[5][6][7]

Protocol:

-

Target Cell Preparation:

-

Use a suitable target cell line that expresses H2-Db, such as RMA or EL4 cells.

-

Incubate the target cells with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.

-

Resuspend the cells to a concentration of 1 x 10^5 cells/mL.

-

-

Peptide Pulsing: Incubate the ⁵¹Cr-labeled target cells with the Uty HY peptide (246-254) at an optimal concentration (e.g., 1-10 µM) for 1 hour at 37°C to allow for peptide loading onto the H2-Db molecules.

-

Effector Cell Preparation: Isolate splenocytes from female C57BL/6 mice that have been immunized with male splenocytes to generate anti-HY CTLs.

-

Co-culture:

-

In a 96-well round-bottom plate, add the peptide-pulsed target cells (1 x 10^4 cells/well).

-

Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Include control wells for:

-

Spontaneous release: Target cells with media only.

-

Maximum release: Target cells with a detergent (e.g., 1% Triton X-100) to lyse all cells.

-

-

-

Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

-

Visualizations

Experimental Workflow: Discovery of Uty HY Peptide (246-254)

Caption: Workflow for the discovery of the Uty HY peptide (246-254).

Signaling Pathway: T-Cell Receptor Recognition of Uty HY Peptide/H2-Db Complex

Caption: TCR signaling upon recognition of the Uty HY peptide-H2-Db complex.

References

- 1. researchgate.net [researchgate.net]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. revvity.com [revvity.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

- 9. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]

An In-depth Technical Guide to the Uty HY Peptide (246-254)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Uty HY peptide (246-254), with the amino acid sequence Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI), is a critical component in the study of immunology, particularly in the context of minor histocompatibility antigens.[1][2][3] This nonapeptide is a T-cell epitope derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty) protein in mice.[1][2] It is recognized by the immune system as a male-specific transplantation antigen, designated H-Y, and is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db.[1][2] This guide provides a comprehensive overview of the Uty HY peptide (246-254), including its biochemical properties, role in T-cell recognition, and detailed experimental protocols for its study.

Peptide Core Data

The Uty HY peptide (246-254) is a synthetic peptide corresponding to amino acid residues 246-254 of the mouse Uty protein.

| Property | Value | Reference |

| Amino Acid Sequence (Single Letter) | WMHHNMDLI | [1][2] |

| Amino Acid Sequence (Three Letter) | H-Trp-Met-His-His-Asn-Met-Asp-Leu-Ile-OH | [2] |

| Molecular Formula | C₅₃H₇₇N₁₅O₁₃S₂ | [2] |

| Molecular Weight | 1196.4 g/mol | [2] |

| MHC Restriction | H2-Db | [1][2] |

| Antigen Type | Minor Histocompatibility Antigen (H-Y) | [1] |

| Source Species | Mouse | [1] |

Immunological Significance and T-Cell Recognition

The Uty HY peptide (246-254) plays a pivotal role in the adaptive immune response, specifically in the context of tissue transplantation between sexes in mice. As a male-specific antigen, it can elicit a potent CD8+ cytotoxic T-lymphocyte (CTL) response in female mice of the same inbred strain. This response is a classic example of an immune reaction to a minor histocompatibility antigen, which can lead to graft rejection.

The recognition of the Uty HY peptide (246-254) by a T-cell is a highly specific molecular event. The peptide, bound to the H2-Db MHC class I molecule on the surface of an antigen-presenting cell (APC) or a male tissue cell, forms a peptide-MHC (pMHC) complex. This complex is then recognized by the T-cell receptor (TCR) on a specific CD8+ T-cell. This interaction, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of the T-cell into an effector CTL.

Experimental Protocols

In Vivo Cytotoxicity Assay

This assay measures the ability of Uty HY (246-254)-specific CTLs to lyse target cells in a living animal.

Methodology:

-

Target Cell Preparation:

-

Isolate splenocytes from naïve female C57BL/6 mice.

-

Divide the splenocytes into two populations.

-

Pulse one population with 1 µM Uty HY (246-254) peptide and the other with an irrelevant control peptide for 1 hour at 37°C.

-

Label the Uty-pulsed cells with a high concentration of a fluorescent dye (e.g., 5 µM CFSE) and the control cells with a low concentration (e.g., 0.5 µM CFSE).

-

Wash the cells extensively and mix the two populations at a 1:1 ratio.

-

-

Adoptive Transfer:

-

Inject approximately 2 x 10⁷ of the mixed cells intravenously into female mice that have been previously immunized with male cells and into naïve control female mice.

-

-

Analysis:

-

After 18-24 hours, harvest spleens from the recipient mice.

-

Analyze the splenocytes by flow cytometry to distinguish the two labeled populations.

-

The percentage of specific lysis is calculated using the following formula: [1 - (% Uty-pulsed in immunized / % control-pulsed in immunized) / (% Uty-pulsed in naïve / % control-pulsed in naïve)] x 100.

-

Intracellular Cytokine Staining (ICS)

This assay quantifies the production of cytokines, such as IFN-γ and IL-2, by Uty HY (246-254)-specific T-cells upon stimulation.

Methodology:

-

Cell Stimulation:

-

Isolate splenocytes from immunized female mice.

-

Stimulate the cells in vitro with 1 µg/mL Uty HY (246-254) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

-

-

Staining:

-

Wash the cells and stain for surface markers, such as CD8 and TCRβ.

-

Fix and permeabilize the cells using a commercial kit.

-

Stain for intracellular cytokines with fluorescently labeled antibodies against IFN-γ, IL-2, etc.

-

-

Analysis:

-

Analyze the cells by flow cytometry, gating on the CD8+ T-cell population.

-

Quantify the percentage of CD8+ T-cells that are positive for the cytokine of interest.

-

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to detect and quantify cytokine-secreting T-cells at the single-cell level.

Methodology:

-

Plate Preparation:

-

Coat a 96-well ELISpot plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.

-

Wash and block the plate.

-

-

Cell Culture:

-

Add splenocytes or purified T-cells from immunized mice to the wells.

-

Stimulate the cells with the Uty HY (246-254) peptide.

-

Incubate for 24-48 hours at 37°C.

-

-

Detection:

-

Lyse the cells and wash the plate.

-

Add a biotinylated anti-cytokine detection antibody.

-

Add streptavidin-alkaline phosphatase and then the substrate.

-

-

Analysis:

-

Count the resulting spots, where each spot represents a single cytokine-secreting cell.

-

Quantitative Data Summary

The following table summarizes representative quantitative data from studies involving the Uty HY peptide (246-254).

| Assay | Readout | Typical Result in Immunized Female Mice | Notes |

| In Vivo Cytotoxicity | % Specific Lysis of Uty-pulsed targets | >80% | Demonstrates potent CTL effector function in vivo. |

| Intracellular Cytokine Staining (ICS) | % of IFN-γ+ in CD8+ T-cells | 1-5% | Varies depending on immunization protocol and time point. |

| ELISpot | IFN-γ Spot Forming Units (SFU) per 10⁶ cells | 100-500 | Highly sensitive detection of antigen-specific T-cells. |

| pMHC Tetramer Staining | % of Tetramer+ in CD8+ T-cells | 0.5-2% | Allows for direct visualization and quantification of Uty-specific T-cells. |

Conclusion

The Uty HY peptide (246-254) is an indispensable tool for investigating fundamental aspects of T-cell immunology, transplantation biology, and the development of immunotherapeutic strategies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this peptide in their studies. The ability to robustly elicit and track a specific CD8+ T-cell response makes the Uty HY peptide (246-254) a valuable reagent in the field of immunology.

References

Uty HY Peptide (246-254): A Minor Histocompatibility Antigen with Major Implications in Allotransplantation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Minor histocompatibility antigens (mHags) are peptides derived from polymorphic proteins that are presented by major histocompatibility complex (MHC) molecules on the cell surface and can elicit T-cell responses in individuals who are MHC-matched but genetically disparate. These antigens play a crucial role in the context of allogeneic hematopoietic stem cell transplantation (HSCT) and solid organ transplantation, contributing to both beneficial graft-versus-leukemia (GvL) effects and detrimental graft-versus-host disease (GvHD). Among the most studied mHags are those encoded by genes on the Y chromosome, collectively known as H-Y antigens. This technical guide focuses on a specific H-Y antigen, the Uty HY peptide (246-254), derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY).

The Uty HY peptide (246-254) is a male-specific T-cell epitope that has been extensively studied in murine models and has a clinically relevant human homolog. Its expression is restricted to males, making it a key player in immune responses in female-to-male transplantation settings. Understanding the immunology of this peptide is critical for developing strategies to modulate alloimmune responses, aiming to enhance the GvL effect while mitigating GvHD.

Molecular Profile of Uty HY Peptide (246-254) and its Human Homolog

The murine Uty HY peptide (246-254) and its identified human homolog are nonameric peptides with distinct amino acid sequences and HLA restrictions.

| Property | Murine Uty HY (246-254) | Human UTY-derived mHag |

| Amino Acid Sequence | WMHHNMDLI | YYNAFHWAI (UTY139-147)[1][2] |

| Parent Protein | Uty (ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome)[3][4][5][6] | UTY (ubiquitously transcribed tetratricopeptide repeat containing, Y-linked)[1][2][3][7] |

| MHC/HLA Restriction | H2-Db[3][4][5][6] | HLA-A*24:02[1][2] |

| Source Chromosome | Y Chromosome[3][5] | Y Chromosome[1][7] |

T-Cell Recognition and Functional Responses

The presentation of the Uty HY peptide by MHC class I molecules on male cells can elicit a robust cytotoxic T lymphocyte (CTL) response in female recipients. This recognition is a key initiating event in the alloimmune response.

Quantitative Analysis of T-Cell Responses

| Assay | Target | Cell Type | Result |

| Cytokine Secretion | Human UTY139-147 | CD8+ T-cells | Peptide-specific secretion of IFNγ, TNFα, and MIP-1β[1][2] |

| Cytotoxicity | Human UTY139-147 | CD8+ T-cells | Peptide-specific cytotoxic degranulation (CD107a)[1][2] |

| In Vivo CTL Assay | Murine Uty246-254 | CD8+ T-cells | In immunized female mice, <2% of Uty-pulsed target cells survived, indicating a strong CTL response[8] |

| T-Cell Proliferation | Murine Uty246-254 | T-cells | T-cell proliferation observed in response to the peptide in immunized female mice[9] |

Signaling Pathways

The recognition of the Uty HY peptide by a T-cell receptor (TCR) initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.

Antigen Processing and Presentation Pathway

The UTY protein, like other intracellular proteins, is processed through the endogenous antigen presentation pathway to be presented by MHC class I molecules.

Caption: Processing and presentation of the Uty HY peptide via the MHC class I pathway.

T-Cell Receptor Signaling Pathway

Upon recognition of the Uty HY peptide-MHC complex, the T-cell receptor initiates a signaling cascade leading to T-cell activation.

References

- 1. Identification of a novel UTY-encoded minor histocompatibility antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Gene - UTY [maayanlab.cloud]

- 4. Uty HY Peptide (246-254), mouse - 1 mg [eurogentec.com]

- 5. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AZFa candidate gene UTY and its X homologue UTX are expressed in human germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adoptive cell therapy of prostate cancer using female mice-derived T cells that react with prostate antigens - PMC [pmc.ncbi.nlm.nih.gov]

Uty HY Peptide (246-254): An In-Depth Technical Guide on its Role in Graft-versus-Host Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graft-versus-host disease (GVHD) remains a significant complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT). A key trigger for GVHD in sex-mismatched transplantations (female donor to male recipient) is the immune response against minor histocompatibility antigens (mHAs) encoded by genes on the Y chromosome. Among these, the Uty HY peptide (246-254) has been identified as a critical immunodominant epitope. This technical guide provides a comprehensive overview of the Uty HY peptide (246-254), its role in the pathophysiology of GVHD, and detailed methodologies for its study.

The Uty HY peptide (246-254) is a nine-amino-acid peptide with the sequence Trp-Met-His-His-Asn-Met-Asp-Leu-Ile (WMHHNMDLI). It is derived from the ubiquitously transcribed tetratricopeptide repeat protein on the Y chromosome (UTY). In murine models, this peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db and is recognized by CD8+ cytotoxic T lymphocytes (CTLs). This recognition by donor T cells can initiate a potent immune response against male recipient cells, leading to the clinical manifestations of GVHD.

Quantitative Data on Uty HY Peptide (246-254)

While extensive research has highlighted the qualitative role of the Uty HY peptide (246-254) in GVHD, specific quantitative data from standardized assays are not always consistently reported across literature. The following tables summarize the available quantitative and semi-quantitative information.

| Parameter | Value | Species | Reference(s) |

| Peptide Sequence | WMHHNMDLI | Mouse | [1][2][3] |

| MHC Restriction | H2-Db | Mouse | [1][2][3] |

| MHC Binding Affinity (IC50) | High affinity (specific IC50 value not consistently reported in reviewed literature) | Mouse |

Table 1: Physicochemical and Immunological Properties of Uty HY Peptide (246-254)

| Assay Type | Observation | Reference(s) |

| T-Cell Proliferation | Stimulation with Uty HY peptide (246-254) induces proliferation of specific CD8+ T cells. Quantitative data, such as a specific stimulation index from CFSE assays, is not consistently reported in the reviewed literature. | [4] |

| Cytokine Production | Uty HY peptide (246-254)-specific CD8+ T cells produce pro-inflammatory cytokines, primarily IFN-γ and TNF-α. Specific concentrations in pg/mL are not consistently available in the reviewed literature. | [5][6] |

| Cytotoxicity | CD8+ T cells specific for Uty HY peptide (246-254) demonstrate cytotoxic activity against target cells presenting the peptide, leading to cell lysis. | [7] |

Table 2: In Vitro T-Cell Responses to Uty HY Peptide (246-254)

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the Uty HY peptide (246-254) in the context of GVHD. The following sections provide protocols for key experiments.

In Vivo Cytotoxicity Assay using CFSE-Labeled Target Cells

This assay measures the cytotoxic T-lymphocyte (CTL) activity in vivo.

Materials:

-

Splenocytes from syngeneic female mice (target cells)

-

Uty HY peptide (246-254) (WMHHNMDLI)

-

Control peptide (irrelevant)

-

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)

-

Phosphate-buffered saline (PBS)

-

Complete RPMI medium

-

Recipient mice (female mice previously immunized with male cells or control mice)

-

Flow cytometer

Protocol:

-

Target Cell Preparation:

-

Prepare a single-cell suspension of splenocytes from female mice.

-

Divide the splenocytes into two populations.

-

-

Peptide Pulsing:

-

Pulse one population of splenocytes with 1 µM Uty HY peptide (246-254) in complete RPMI medium for 1 hour at 37°C.

-

Pulse the second population with a control peptide under the same conditions.

-

-

CFSE Labeling:

-

Wash the peptide-pulsed cells with PBS.

-

Label the Uty HY peptide-pulsed splenocytes with a high concentration of CFSE (e.g., 5 µM) and the control peptide-pulsed splenocytes with a low concentration of CFSE (e.g., 0.5 µM). This is achieved by incubating the cells with the respective CFSE concentrations for 10 minutes at 37°C.

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells three times with PBS.

-

-

Adoptive Transfer:

-

Mix the two labeled cell populations at a 1:1 ratio.

-

Inject 10-20 x 10^6 total cells intravenously into recipient mice.

-

-

Analysis:

-

After a defined period (e.g., 4 to 18 hours), sacrifice the mice and prepare single-cell suspensions from their spleens.

-

Analyze the cell populations by flow cytometry, gating on the CFSE-positive cells.

-

The percentage of specific lysis is calculated using the formula: [1 - (ratio of Uty-pulsed to control-pulsed in immunized mice / ratio of Uty-pulsed to control-pulsed in control mice)] x 100.[8][9][10]

-

T-Cell Proliferation Assay using CFSE

This assay quantifies the proliferation of T cells in response to antigen stimulation.

Materials:

-

CD8+ T cells isolated from female mice (responder cells)

-

Antigen-presenting cells (APCs), such as irradiated splenocytes from female mice

-

Uty HY peptide (246-254)

-

CFSE

-

Complete RPMI medium

-

Flow cytometer

Protocol:

-

CFSE Labeling of T Cells:

-

Isolate CD8+ T cells from the spleens of female mice.

-

Label the T cells with CFSE (typically 1-5 µM) for 10 minutes at 37°C.

-

Quench the reaction and wash the cells as described in the cytotoxicity assay protocol.

-

-

Co-culture:

-

Co-culture the CFSE-labeled CD8+ T cells with APCs at a suitable ratio (e.g., 10:1 T cells to APCs).

-

Stimulate the co-culture with varying concentrations of Uty HY peptide (246-254) (e.g., 0.1, 1, 10 µg/mL).

-

Include an unstimulated control (T cells and APCs without peptide) and a positive control (e.g., stimulation with anti-CD3/CD28 antibodies).

-

-

Incubation:

-

Incubate the culture for 3-5 days at 37°C in a CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with a fluorescently labeled anti-CD8 antibody.

-

Analyze the cells by flow cytometry, gating on the CD8+ population.

-

Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

-

Quantify the percentage of divided cells and the proliferation index (the average number of divisions of the responding cells).[4]

-

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This method allows for the detection of cytokine production at the single-cell level.

Materials:

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) from experimental mice

-

Uty HY peptide (246-254)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation/Permeabilization buffer

-

Fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Flow cytometer

Protocol:

-

Cell Stimulation:

-

Incubate 1-2 x 10^6 splenocytes or PBMCs with Uty HY peptide (246-254) (typically 1-10 µg/mL) for 4-6 hours at 37°C.

-

Include an unstimulated control and a positive control (e.g., PMA/Ionomycin).

-

Add a protein transport inhibitor for the final 4 hours of incubation to trap cytokines intracellularly.

-

-

Surface Staining:

-

Wash the cells and stain for surface markers (e.g., anti-CD8) for 30 minutes at 4°C.

-

-

Fixation and Permeabilization:

-

Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

-

Intracellular Staining:

-

Stain the permeabilized cells with fluorescently labeled anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer and analyze the percentage of CD8+ T cells producing specific cytokines.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the Uty HY peptide (246-254)-mediated GVHD is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Experimental workflow for the induction of GVHD by Uty HY peptide (246-254).

References

- 1. Milestones in acute GVHD pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lethal graft-versus-host disease in mice directed to multiple minor histocompatibility antigens: features of CD8+ and CD4+ T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contribution of CD4+ and CD8+ T cells to graft-versus-host disease and graft-versus-leukemia reactivity after transplantation of MHC-compatible bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bone marrow deficient in IFN-γ signaling selectively reverses GVHD-associated immunosuppression and enhances a tumor-specific GVT effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Effects of Interferons on Allogeneic T Cell Response in GVHD: The Multifaced Biology and Epigenetic Regulations [frontiersin.org]

- 7. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. CD4+CD8+ T-Lymphocytes in Xenogeneic and Human Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HY peptides modulate transplantation responses to skin allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

Uty HY Peptide (246-254): A Core Component in Transplantation Immunology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Uty HY peptide (246-254), a minor histocompatibility antigen (mHA), plays a pivotal role in the complex immunological landscape of organ and hematopoietic stem cell transplantation. As a male-specific peptide derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY), it is a key target for the female immune system in sex-mismatched transplant scenarios. This guide provides a comprehensive overview of the Uty HY peptide's function, relevant quantitative data, detailed experimental protocols for its study, and visualizations of the associated immunological processes.

Core Concepts: The Uty HY Peptide in Allorecognition

The Uty HY peptide, with the amino acid sequence WMHHNMDLI, is presented by the Major Histocompatibility Complex (MHC) class I molecule H2-Db in mice.[1][2][3][4] In female-to-male transplantation, this peptide is recognized by the recipient's T cells, leading to an allogeneic immune response. Conversely, in male-to-female transplantation, the female recipient's T cells recognize the Uty HY peptide on donor cells as foreign, which can trigger graft rejection or, in the context of hematopoietic stem cell transplantation, graft-versus-host disease (GVHD).[5][6][7][8] The study of the Uty HY peptide is crucial for developing strategies to induce immune tolerance and improve transplantation outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of the Uty HY peptide (246-254) in transplantation immunology.

| Parameter | Description | Value/Observation | Reference |

| Amino Acid Sequence | The primary structure of the Uty HY peptide (246-254). | WMHHNMDLI | [1][2][3][4] |

| MHC Restriction | The specific MHC class I molecule that presents the Uty HY peptide. | H2-Db (mouse) | [1][2][3] |

| Molecular Weight | The molecular mass of the peptide. | ~1196.4 g/mol | [9] |

| T-Cell Response | Type of T-cell response elicited by the peptide. | Predominantly CD8+ T-cell (Cytotoxic T Lymphocyte - CTL) response. | |

| Immunodominance | Its relevance in the anti-HY immune response. | It is an immunodominant epitope in the H-Y antigen-specific T-cell response. | |

| Clinical Significance | Its role in human transplantation. | Serves as a model for understanding human H-Y antigens in sex-mismatched transplantation, which are associated with GVHD and graft rejection. | [10] |

Experimental Protocols

Detailed methodologies for key experiments involving the Uty HY peptide are provided below.

In Vivo Cytotoxicity Assay

This assay measures the ability of Uty HY-specific cytotoxic T lymphocytes (CTLs) to kill target cells presenting the peptide in a living animal.

Materials:

-

Female C57BL/6 mice

-

Male C57BL/6 splenocytes (as a source of Uty HY-presenting cells) or female splenocytes pulsed with Uty HY peptide (246-254)

-

Uty HY peptide (246-254) (WMHHNMDLI)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phosphate-buffered saline (PBS)

-

Complete RPMI-1640 medium

-

Flow cytometer

Protocol:

-

Target Cell Preparation:

-

Harvest splenocytes from female C57BL/6 mice.

-

Divide the splenocytes into two populations.

-

Pulse one population with 10-50 µg/mL of Uty HY peptide (246-254) in complete RPMI-1640 medium for 1-2 hours at 37°C. This will be the target population.

-

The second population serves as a control and is incubated without the peptide.

-

-

Target Cell Labeling:

-

Label the peptide-pulsed target cells with a high concentration of CFSE (e.g., 5 µM).

-

Label the non-pulsed control cells with a low concentration of CFSE (e.g., 0.5 µM).

-

-

Injection of Target Cells:

-

Mix the two labeled cell populations at a 1:1 ratio.

-

Inject the cell mixture intravenously into recipient female mice that have been previously immunized with male cells or are otherwise expected to have Uty HY-specific CTLs.

-

-

Analysis:

-

After a defined period (e.g., 18-24 hours), harvest spleens from the recipient mice.

-

Prepare single-cell suspensions.

-

Analyze the cell populations by flow cytometry, gating on the CFSE-labeled cells.

-

The specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus control mice. A reduction in the CFSEhigh population indicates specific killing of the Uty HY-presenting target cells.

-

ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of Uty HY-specific T cells that secrete Interferon-gamma (IFN-γ) upon stimulation with the peptide.

Materials:

-

ELISpot plate (e.g., PVDF-bottomed 96-well plate)

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

Splenocytes from experimental mice

-

Uty HY peptide (246-254)

-

Complete RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

ELISpot reader

Protocol:

-

Plate Coating:

-

Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

-

Blocking:

-

Wash the plate with sterile PBS.

-

Block the plate with complete RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.

-

-

Cell Plating and Stimulation:

-

Prepare a single-cell suspension of splenocytes from the experimental mice.

-

Add the cells to the wells of the blocked plate at a density of 2x105 to 5x105 cells per well.

-

Stimulate the cells with Uty HY peptide (246-254) at a final concentration of 5-10 µg/mL.

-

Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like Concanavalin A).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Detection:

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-ALP or -HRP conjugate. Incubate for 1 hour at room temperature.

-

-

Spot Development:

-

Wash the plate and add the appropriate substrate.

-

Monitor the development of spots. Once distinct spots appear, stop the reaction by washing with distilled water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the spots in each well using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the Uty HY peptide (246-254).

Caption: T-Cell Receptor Signaling Pathway upon Uty HY Peptide Recognition.

Caption: Experimental Workflow for an in vivo GVHD Model using Uty HY.

Caption: Logical Relationship for Tolerance Induction Targeting Uty HY Peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. cd-genomics.com [cd-genomics.com]

- 3. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]

- 4. Uty HY Peptide (246-254), mouse - 1 mg [anaspec.com]

- 5. researchgate.net [researchgate.net]

- 6. mabtech.com [mabtech.com]

- 7. Frontiers | Integrating Experiment and Theory to Understand TCR-pMHC Dynamics [frontiersin.org]

- 8. Uty HY Peptide (246-254) Mouse | CRB1000446 | Biosynth [biosynth.com]

- 9. protocols.io [protocols.io]

- 10. The Immunogenicity of a New Human Minor Histocompatibility Antigen Results from Differential Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the UTY Protein Epitope: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Ubiquitously Transcribed Tetratricopeptide Repeat Gene on the Y Chromosome (UTY) as an Immunotherapeutic Target

Introduction

The Ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) encodes a protein that plays a multifaceted role in cellular processes, including histone demethylation, embryonic development, and tumor suppression.[1][2] Notably, UTY has emerged as a significant minor histocompatibility antigen (mHag), making it a compelling target for immunotherapy, particularly in the context of allogeneic hematopoietic stem cell transplantation (HSCT) and cancer vaccine development. This technical guide provides a comprehensive overview of UTY protein epitopes, detailing their immunological significance, experimental characterization, and the underlying molecular pathways.

UTY Protein and its Function

UTY, also known as KDM6C, is the Y-chromosome homolog of the X-linked UTX (KDM6A) gene.[2] While it possesses histone demethylase activity, it is significantly less active than UTX.[2][3] The UTY protein contains tetratricopeptide repeats (TPRs), which are crucial for mediating protein-protein interactions.[4] A key interaction is with the transcriptional corepressor TLE1, which in turn complexes with the transcription factor RUNX1, a master regulator of hematopoiesis.[4][5] This involvement in fundamental cellular processes underscores the importance of understanding UTY's role in both normal physiology and disease.

UTY-Derived T-Cell Epitopes

Several T-cell epitopes derived from the UTY protein have been identified, primarily in the context of graft-versus-leukemia (GvL) responses following sex-mismatched HSCT.[6][7] These epitopes are presented by specific Human Leukocyte Antigen (HLA) class I molecules and can elicit potent CD8+ T-cell responses.

| Epitope Sequence | HLA Restriction | Functional Avidity/Notes |

| YYNAFHWAI | HLA-A*24:02 | Identified as a novel H-Y minor histocompatibility antigen.[8][9] |

| LPHNHTDL | HLA-B8 | Half-maximal lysis by specific CTL clones was observed at a peptide concentration of 7 nM.[7][10] |

| RESEEESVSL | HLA-B60 | Characterized as an HLA-B60-restricted human male-specific minor histocompatibility antigen. |

Signaling Pathway Involving UTY

The UTY protein is a component of a transcriptional regulatory complex that influences gene expression, particularly in hematopoietic cells. UTY interacts with the corepressor TLE1 via its tetratricopeptide repeat domains. This UTY/TLE1 complex is then recruited by the transcription factor RUNX1, which binds to specific DNA sequences to modulate the expression of target genes involved in hematopoiesis and cell cycle regulation.[4][11]

Experimental Protocols

Identification of Naturally Processed UTY Peptides by Mass Spectrometry-Based Immunopeptidomics

This protocol outlines a general workflow for the identification of peptides naturally presented by HLA molecules on the cell surface.

Methodology:

-

Cell Culture and Lysis: Culture cells of interest (e.g., hematopoietic stem cells, tumor cell lines) to a sufficient number (typically >1x10^8 cells). Harvest and wash the cells with cold PBS. Lyse the cells in a buffer containing a mild detergent (e.g., 0.25% sodium deoxycholate, 1% octyl-β-D-glucopyranoside), protease inhibitors, and phosphatase inhibitors to preserve the integrity of HLA-peptide complexes.

-

Immunoaffinity Purification: Prepare an affinity column by coupling pan-HLA class I specific antibodies (e.g., W6/32) to a solid support (e.g., Protein A/G sepharose beads). Pass the cell lysate over the affinity column to capture HLA-peptide complexes.

-

Washing: Wash the column extensively with a series of buffers of decreasing detergent concentration and finally with a detergent-free buffer to remove non-specifically bound proteins.

-

Peptide Elution: Elute the bound HLA-peptide complexes from the antibody column using a low pH solution (e.g., 0.2% trifluoroacetic acid).

-

Peptide Separation and Desalting: Separate the peptides from the larger HLA heavy and light chains using size-exclusion filtration or reversed-phase chromatography. Desalt and concentrate the eluted peptides using a C18 solid-phase extraction cartridge.

-

LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reversed-phase chromatography and directly electrosprayed into a high-resolution mass spectrometer.

-

Data Analysis: Search the acquired MS/MS spectra against a human protein database that includes the UTY protein sequence using a suitable search algorithm (e.g., SEQUEST, Mascot). The identified peptide sequences are then filtered based on a false discovery rate (FDR) to ensure high confidence identifications.

In Vitro Generation of UTY-Specific Cytotoxic T Lymphocytes (CTLs)

This protocol describes the stimulation and expansion of T cells that can recognize and kill target cells presenting UTY-derived epitopes.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from the blood of a healthy donor (for generating allogeneic responses) or a patient (for autologous responses) using Ficoll-Paque density gradient centrifugation.

-

Generation of Dendritic Cells (DCs): Culture the adherent monocyte fraction of PBMCs in the presence of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) for 5-7 days to differentiate them into immature DCs.

-

DC Maturation and Peptide Pulsing: Mature the DCs by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours. During the last 4 hours of maturation, pulse the DCs with the synthetic UTY peptide of interest (e.g., 10 µg/mL).[5][12]

-

Co-culture of DCs and T cells: Isolate CD8+ T cells from the non-adherent fraction of PBMCs using magnetic-activated cell sorting (MACS). Co-culture the peptide-pulsed DCs with the purified CD8+ T cells at a ratio of 1:10 (DC:T cell) in a T-cell culture medium supplemented with IL-2 and IL-7.[6]

-

Restimulation: Restimulate the T cells weekly with freshly prepared peptide-pulsed DCs to promote the expansion of antigen-specific CTLs.

-

Assessment of CTL Activity: After 2-3 weeks of stimulation, assess the cytotoxic activity of the expanded T cells against target cells (e.g., T2 cells or donor-derived B-lymphoblastoid cell lines) pulsed with the UTY peptide using a standard chromium-51 (B80572) release assay or a non-radioactive cytotoxicity assay.

MHC-Peptide Binding Assay by Fluorescence Polarization

This protocol provides a method to quantify the binding affinity of a UTY-derived peptide to its specific HLA molecule in a cell-free system.[1][2][4]

Methodology:

-

Reagents and Materials:

-

Purified, soluble recombinant HLA molecules (e.g., HLA-A*24:02, HLA-B8).

-

A high-affinity fluorescently labeled reference peptide for the specific HLA allele.

-

The unlabeled synthetic UTY peptide to be tested.

-

Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

-

A fluorescence polarization plate reader.

-

-

Assay Principle: The assay is based on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large HLA molecule, the tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled competitor peptide will displace the fluorescent peptide from the HLA molecule, causing a decrease in polarization.

-

Procedure:

-

A fixed concentration of the recombinant HLA molecule and the fluorescently labeled reference peptide are incubated together to reach equilibrium.

-

Serial dilutions of the unlabeled UTY competitor peptide are added to the HLA-fluorescent peptide mixture.

-

The reaction is incubated to allow for competition and to reach a new equilibrium.

-

The fluorescence polarization of each sample is measured using a plate reader.

-

-

Data Analysis: The fluorescence polarization values are plotted against the concentration of the competitor peptide. The data is fitted to a sigmoidal dose-response curve to determine the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent peptide (IC50). A lower IC50 value indicates a higher binding affinity.

Conclusion

The UTY protein represents a promising male-specific target for various immunotherapeutic strategies. The identification and characterization of its T-cell epitopes are crucial for the development of targeted therapies, such as cancer vaccines and adoptive T-cell therapies, particularly for hematological malignancies and in the context of HSCT. The detailed protocols and pathway information provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the immunogenic potential of UTY. Further research into the quantitative binding affinities of UTY epitopes and their in vivo immunogenicity will be critical for advancing these therapeutic approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [repository.escholarship.umassmed.edu]

- 3. researchgate.net [researchgate.net]

- 4. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Route of Immunization with Peptide-pulsed Dendritic Cells Controls the Distribution of Memory and Effector T Cells in Lymphoid Tissues and Determines the Pattern of Regional Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. immudex.com [immudex.com]

- 8. Sensitive Quantitative Proteomics of Human Hematopoietic Stem and Progenitor Cells by Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enhancer recruitment of transcription repressors RUNX1 and TLE3 by mis-expressed FOXC1 blocks differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Uty HY Peptide (246-254) in Mouse Models of Transplantation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), with the amino acid sequence WMHHNMDLI, is a critical minor histocompatibility antigen (H-Y) in mouse models of transplantation.[1][2] Derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (Uty), this peptide is a male-specific antigen presented by the MHC class I molecule H-2Db.[2] In the context of sex-mismatched transplantation (male donor to female recipient), the Uty HY peptide is a potent trigger of CD8+ T cell-mediated immune responses, leading to graft rejection and graft-versus-host disease (GVHD).[2][3] Understanding the immunological mechanisms and experimental models involving this peptide is crucial for developing tolerogenic strategies in transplantation.

This guide provides an in-depth overview of the experimental use of the Uty HY peptide (246-254) in murine transplantation models, focusing on quantitative data, detailed experimental protocols, and visualizations of key processes.

Quantitative Data Summary

The following tables summarize quantitative data from key experiments involving the Uty HY peptide (246-254) in mouse models.

Table 1: In Vivo Cytotoxicity Assay Results

This table presents data on the in vivo cytotoxic T lymphocyte (CTL) activity against Uty HY peptide-pulsed target cells in female C57BL/6 mice immunized with syngeneic male bone marrow cells.

| Target Cells | Treatment Group | Mean Target Recovery (%) | Standard Deviation (%) |

| Uty-pulsed | PBS | <2 | N/A |

| Smcy-pulsed | PBS | 33 | N/A |

| Uty-pulsed | Db-Uty-SAP Tetramer | ~46 | N/A |

| Smcy-pulsed | Db-Smcy-SAP Tetramer | 98 | N/A |

Data extracted from a study investigating the effect of toxic tetramers on CTL responses.[2] The "SAP" refers to saporin, a ribosome-inactivating protein used to create the toxic tetramers.

Table 2: Flow Cytometry Analysis of HY-Specific CD8+ T Cells

This table shows the frequency of Uty and Smcy-specific CD8+ T cells in the peripheral blood of female C57BL/6 mice after priming with male bone marrow cells.

| T Cell Specificity | Mean Frequency (%) | Standard Deviation (%) |

| Db-Uty+ | Not significantly different from Db-Smcy+ | N/A |

| Db-Smcy+ | Not significantly different from Db-Uty+ | N/A |

Although CTL activity against Uty-bearing targets is more efficient, the frequencies of Db-Uty+ and Db-Smcy+ CTLs were not significantly different at the time point of the assay.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Immunization of Female Mice to Elicit Anti-HY T-Cell Responses

This protocol is used to prime female C57BL/6 mice to generate a CTL response against male-specific antigens, including the Uty HY peptide.

Materials:

-

Female C57BL/6J (B6) mice

-

Syngeneic male C57BL/6J bone marrow cells

-

Sterile PBS

-

Syringes and needles

Procedure:

-

Prepare a single-cell suspension of bone marrow cells from the femurs and tibias of male C57BL/6J mice.

-

Wash the cells with sterile PBS.

-

Resuspend the cells in sterile PBS to a final concentration of 25 x 10^6 cells/mL.

-

Inject 200 µL of the cell suspension (containing 5 x 10^6 cells) intraperitoneally (IP) into each female C57BL/6J mouse.

-

Allow 14 days for the priming of the anti-HY CTL response before subsequent assays.[2]

In Vivo Cytotoxicity Assay

This assay measures the antigen-specific killing of target cells by CTLs in a living animal.

Materials:

-

Immunized female C57BL/6J mice

-

Syngeneic female B6 splenocytes (for target cells)

-

Uty HY peptide (246-254) (WMHHNMDLI)

-

Control peptide (e.g., Smcy)

-

Carboxyfluorescein diacetate succinimidyl ester (CFSE)

-

Pacific Blue succinimidyl ester (PBSE)

-

RPMI 1640 medium with 10% FBS (R-10)

-

Sterile PBS

-

Flow cytometer

Procedure:

-

Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from naive female B6 mice. b. Divide the splenocytes into four populations. c. Pulse one population with 10 µg/mL Uty peptide, another with 10 µg/mL Smcy peptide, a third with both peptides, and leave the fourth unpulsed. Incubate for 1 hour at 37°C in R-10 medium. d. Wash the cells extensively. e. Label each cell population with a different combination of CFSE and PBSE concentrations for identification by flow cytometry. For example:

- Unpulsed: PBSE only

- Uty-pulsed: PBSE + low concentration CFSE

- Smcy-pulsed: PBSE + medium concentration CFSE

- Uty+Smcy-pulsed: PBSE + high concentration CFSE f. Quench the labeling reaction with FBS. g. Mix the four labeled populations in equal numbers.

-

Adoptive Transfer: a. Inject the mixed target cell population intravenously (IV) into immunized and control naive female mice.

-

Analysis: a. After 18 hours, harvest spleens from the recipient mice. b. Prepare single-cell suspensions. c. Analyze the cell populations by flow cytometry, gating on the differentially labeled target cells. d. Calculate the percentage of specific killing for each peptide-pulsed population relative to the unpulsed control population.[2]

IFN-γ ELISPOT Assay

This assay quantifies the number of Uty HY peptide-specific T cells that secrete IFN-γ upon stimulation.

Materials:

-

Splenocytes from immunized female mice

-

Uty HY peptide (246-254)

-

96-well ELISPOT plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase

-

Substrate for the enzyme (e.g., BCIP/NBT or AEC)

-

Bone marrow-derived dendritic cells (BMDCs) as antigen-presenting cells (optional)

Procedure:

-

Plate Coating: a. Coat a 96-well ELISPOT plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. b. The following day, wash the plate and block with a blocking buffer (e.g., RPMI with 10% FBS) for at least 1 hour at room temperature.

-

Cell Plating and Stimulation: a. Harvest splenocytes from immunized mice. b. If using BMDCs, incubate them with 1 mg/mL of Uty HY peptide for 1 hour.[1] c. Add 1 x 10^5 bladder cells (or other effector cells) and the peptide-pulsed BMDCs (at a ratio of 3x10^4 BMDCs per well) to the coated wells.[1] Alternatively, directly add splenocytes to the wells. d. Add the Uty HY peptide to the experimental wells at a final concentration of 1 mg/mL.[1] Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A). e. Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[1]

-

Detection and Development: a. Wash the plate to remove the cells. b. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate. c. Wash the plate and add streptavidin-enzyme conjugate. d. Wash the plate and add the substrate to develop the spots. e. Stop the reaction by washing with water. f. Count the spots using an ELISPOT reader.

-

Data Analysis: a. The number of Uty-specific IFN-γ secreting cells is calculated by subtracting the number of spots in the control wells from the number of spots in the Uty-stimulated wells.[1]

Visualizations

Experimental Workflow for In Vivo Cytotoxicity Assay

Signaling Pathway of T-Cell Recognition and Activation

References

- 1. Frontiers | Characterization of Ty21a immunostimulatory effects in the mouse bladder [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of donor and recipient gender disparities on fatal graft-vs.-host disease in a mouse model for major histocompatibility complex-matched unrelated-donor bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Uty HY Peptide (246-254) in In Vivo Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY peptide (246-254), with the sequence WMHHNMDLI, is a well-characterized, male-specific minor histocompatibility (H-Y) antigen.[1][2][3][4] It is derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) and is presented by the MHC class I molecule H-2Db in mice.[1][4] This peptide serves as a crucial tool in immunology, particularly for studying the induction and function of cytotoxic T lymphocytes (CTLs) in vivo. These application notes provide a detailed protocol for utilizing Uty HY peptide (246-254) in an in vivo cytotoxicity assay, a powerful method to quantify antigen-specific cell lysis mediated by CD8+ T cells.[5][6]

Principle of the Assay

The in vivo cytotoxicity assay measures the ability of cytotoxic T lymphocytes to recognize and eliminate target cells presenting a specific antigen in a living animal.[5][6][7] The principle involves adoptively transferring two populations of fluorescently labeled splenocytes into a recipient mouse. One population, the target cells, is pulsed with the Uty HY peptide (246-254) and labeled with a high concentration of a fluorescent dye (e.g., CFSE). The second population, serving as an internal control, is not pulsed with the peptide (or pulsed with an irrelevant peptide) and is labeled with a low concentration of the same dye.[5][8] After a defined period, splenocytes from the recipient mice are harvested, and the ratio of the two labeled populations is analyzed by flow cytometry. A reduction in the peptide-pulsed population relative to the control population indicates specific cytotoxic activity.[5][6]

Applications

-

Evaluating Vaccine Efficacy: Assessing the ability of a vaccine to elicit a functional, antigen-specific CTL response.[7]

-

Studying T-Cell Biology: Investigating the priming, activation, and effector function of CD8+ T cells.

-

Transplantation Immunology: Modeling graft-versus-host disease and graft rejection mediated by minor histocompatibility antigens.[9]

-

Cancer Immunology: Evaluating the cytotoxic potential of T cells against tumor-associated antigens.

-

Immunomodulatory Drug Development: Screening and characterizing the in vivo effects of novel therapeutics on CTL function.

Experimental Protocols

Materials and Reagents

-

Uty HY Peptide (246-254) (Sequence: WMHHNMDLI)

-

C57BL/6 female mice (as recipients)

-

C57BL/6 male mice (as a source of antigen for priming, if required) or splenocytes from naive female C57BL/6 mice for target cells

-

Complete RPMI 1640 medium (cRPMI): RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phosphate-buffered saline (PBS)

-

Red blood cell lysis buffer

-

Flow cytometer

Protocol for In Vivo Cytotoxicity Assay

-

Preparation of Target and Control Cells:

-

Harvest spleens from naive female C57BL/6 mice and prepare a single-cell suspension of splenocytes.

-

Lyse red blood cells using a suitable lysis buffer and wash the cells with PBS.

-

Resuspend the splenocytes in cRPMI at a concentration of 1 x 10^7 cells/mL.

-

Divide the cell suspension into two equal populations.

-

-

Peptide Pulsing and Fluorescent Labeling:

-

Target Population: To one population of cells, add Uty HY peptide (246-254) to a final concentration of 1-10 µg/mL.[5] Incubate for 1 hour at 37°C with gentle agitation.[7]

-

Control Population: The second population of cells is incubated under the same conditions without the peptide.

-

After peptide pulsing, wash the cells with PBS.

-

Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM) and the non-pulsed control population with a low concentration of CFSE (e.g., 0.5 µM). Incubate for 15 minutes at room temperature in the dark.[5]

-

Quench the labeling reaction by adding 5 volumes of ice-cold cRPMI.

-

Wash the cells three times with PBS to remove excess peptide and CFSE.

-

Resuspend each cell population in PBS and count the cells.

-

-

Adoptive Transfer:

-

Mix the CFSE^high (target) and CFSE^low (control) cell populations at a 1:1 ratio.

-

Inject a total of 1-2 x 10^7 cells in a volume of 100-200 µL intravenously (i.v.) into the tail vein of recipient female C57BL/6 mice.

-

Note: Recipient mice may be naive or previously immunized to elicit a Uty HY-specific T cell response. Immunization can be achieved by intraperitoneal (i.p.) injection of 5 x 10^6 male bone marrow cells.[9]

-

-

-

Analysis of Cytotoxicity:

-

After 18-24 hours, euthanize the recipient mice and harvest their spleens.

-

Prepare single-cell suspensions and lyse red blood cells as described previously.

-

Acquire the cells on a flow cytometer, collecting a sufficient number of events to clearly distinguish the CFSE^high and CFSE^low populations.

-

Gate on the live lymphocyte population and then analyze the CFSE fluorescence to determine the number of cells in the CFSE^high and CFSE^low populations.

-

Data Presentation

The percentage of specific lysis is calculated using the following formula:

Where the ratio is calculated as: (Number of CFSE^high cells / Number of CFSE^low cells)

| Mouse Group | Mouse ID | # CFSE^low Cells (Control) | # CFSE^high Cells (Target) | Ratio (Target/Control) | % Specific Lysis |

| Naive | 1 | 50,000 | 49,500 | 0.99 | - |

| 2 | 52,000 | 51,000 | 0.98 | - | |

| Average | 51,000 | 50,250 | 0.985 | - | |

| Immunized | 1 | 48,000 | 9,600 | 0.20 | 79.7% |

| 2 | 51,000 | 11,220 | 0.22 | 77.7% | |

| Average | 49,500 | 10,410 | 0.21 | 78.7% |

Visualizations

Experimental Workflow

Caption: Workflow for the in vivo cytotoxicity assay using Uty HY peptide.

CTL-Mediated Cytotoxicity Signaling Pathway

Caption: CTL-mediated cytotoxicity pathways initiated by TCR recognition.

References

- 1. Cytotoxic T-lymphocyte activation involves a cascade of signalling and adhesion events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fas ligand - Wikipedia [en.wikipedia.org]

- 3. CTL-mediated cytotoxicity - Wikipedia [en.wikipedia.org]

- 4. Cytotoxic T lymphocyte perforin and Fas ligand working in concert even when Fas ligand lytic action is still not detectable - PMC [pmc.ncbi.nlm.nih.gov]

- 5. columbia.edu [columbia.edu]

- 6. Perforin/granzyme apoptosis pathway | PPTX [slideshare.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. Functional significance of the perforin/granzyme cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Uty HY Peptide (246-254) T-cell Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY Peptide (246-254) is a minor histocompatibility antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY).[1][2][][4][5] As a male-specific antigen, it plays a significant role in immunology, particularly in the context of hematopoietic stem cell transplantation (HSCT) where it can elicit graft-versus-host disease (GVHD) or graft-versus-leukemia effects.[6][7] The peptide epitope, with the sequence WMHHNMDLI in mice, is presented by the MHC class I molecule H2-Db and is recognized by cytotoxic T lymphocytes (CTLs).[8][9][10] Understanding the mechanisms of T-cell stimulation by this peptide is crucial for developing immunotherapies and managing transplantation outcomes.

These application notes provide detailed protocols for the in vitro stimulation of T-cells using the Uty HY Peptide (246-254), methods for assessing T-cell responses, and a summary of relevant quantitative data.

Data Presentation

Table 1: Uty HY Peptide (246-254) Specifications

| Characteristic | Description | Reference |

| Origin | Ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY) | [1][2][] |

| Function | Male-specific minor histocompatibility antigen (H-Y antigen) | [1][11] |

| Mouse Sequence (246-254) | WMHHNMDLI | [2][8][10] |

| Human Sequence (566-573) | LPHNHTDL (HLA-B8 restricted) | [12] |

| MHC Restriction (Mouse) | H2-Db | [8][9] |

| Molecular Weight (Mouse) | 1196.4 g/mol | [][8] |

| Molecular Formula (Mouse) | C53H77N15O13S2 | [][8] |

Table 2: Recommended Concentrations for T-cell Assays

| Assay Type | Peptide Concentration | Incubation Time | Cell Type | Reference |

| Intracellular Cytokine Staining (ICS) | 10 µg/mL | 6 hours (with Brefeldin A added after 1-2 hours) | Splenocytes / PBMCs | [9][13] |

| ELISpot | 1-10 µg/mL | 18-24 hours | Splenocytes / PBMCs | [13] |

| In vitro CTL Priming | 10 µg/mL | 5-7 days | Splenocytes | [9] |

| T-cell Proliferation (CFSE) | 1-10 µg/mL | 5-7 days | PBMCs | [14] |

| Cytotoxicity Assay (CTL) | 10 µg/mL (for pulsing target cells) | 4-6 hours | Splenocytes | [9] |

Experimental Protocols

Protocol 1: Preparation of Uty HY Peptide (246-254) Stock Solution

-

Reconstitution: The lyophilized Uty HY peptide should be reconstituted in sterile, endotoxin-free dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mg/mL).[10]

-

Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2][][5]

Protocol 2: In Vitro T-cell Stimulation for Intracellular Cytokine Staining (ICS)

This protocol is designed to detect cytokine production by antigen-specific T-cells following a short-term in vitro stimulation.

-

Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or relevant mouse strains (e.g., female C57BL/6) at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plating: Add 1 x 10^6 cells in 900 µL of medium to each well of a 24-well plate.[13]

-

Peptide Stimulation:

-

Prepare a 10X working solution of the Uty HY peptide (e.g., 100 µg/mL) in complete RPMI-1640 medium from the stock solution.

-

Add 100 µL of the 10X peptide working solution to the corresponding wells for a final concentration of 10 µg/mL.[9]

-

Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., PMA and ionomycin (B1663694) or a different peptide pool).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.[9]

-

Protein Transport Inhibition: After 1-2 hours of incubation, add a protein transport inhibitor such as Brefeldin A (e.g., at 5 µg/mL) to each well to block cytokine secretion and allow for intracellular accumulation.[9][13]

-

Staining:

-

Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cytokine-producing T-cells.

Protocol 3: Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.

-

Plate Preparation: Coat a 96-well ELISpot plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C, according to the manufacturer's instructions.

-

Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs.

-

Stimulation:

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plate to remove the cells.

-

Add a biotinylated anti-cytokine detection antibody.

-

Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).

-

Add the substrate to develop the spots.

-

-

Analysis: Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Visualizations

Caption: A flowchart of the experimental workflow for T-cell stimulation.

Caption: Signaling pathway of T-cell activation by the Uty HY peptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. genscript.com [genscript.com]

- 4. shop.bio-connect.nl [shop.bio-connect.nl]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of a novel UTY-encoded minor histocompatibility antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. mouse Uty HY (246 - 254) Peptide [novoprolabs.com]

- 9. rupress.org [rupress.org]

- 10. Deletion of naïve T cells recognizing the minor histocompatibility antigen HY with toxin-coupled peptide-MHC class I tetramers inhibits cognate CTL responses and alters immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. THE MALE-SPECIFIC HISTOCOMPATIBILITY ANTIGEN, H-Y:A History of Transplantation, Immune Response Genes, Sex Determination and Expression Cloning | Annual Reviews [annualreviews.org]

- 12. The human UTY gene encodes a novel HLA-B8-restricted H-Y antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

- 14. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]

Application Notes: Uty HY Peptide (246-254) ELISpot Assay for IFN-γ Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uty HY Peptide (246-254) is a male-specific minor histocompatibility antigen derived from the ubiquitously transcribed tetratricopeptide repeat gene on the Y chromosome (UTY). This peptide is of significant interest in immunological research, particularly in studies related to hematopoietic stem cell transplantation, graft-versus-host disease, and vaccine development. The Enzyme-Linked Immunospot (ELISpot) assay is an exceptionally sensitive technique for the quantification of cytokine-secreting cells at a single-cell resolution. This application note provides a comprehensive protocol for the use of Uty HY Peptide (246-254) in stimulating murine splenocytes for the detection of interferon-gamma (IFN-γ) secreting cells, a key measure of T-cell activation.

Principle of the Assay

The IFN-γ ELISpot assay operates on the principle of a sandwich immunoassay. The process begins with the coating of a 96-well plate, which has a polyvinylidene difluoride (PVDF) membrane at the bottom of each well, with an anti-IFN-γ capture antibody. Following this, isolated splenocytes are introduced into the wells, along with the Uty HY Peptide (246-254) as the stimulating antigen. T-cells within the splenocyte population that specifically recognize this peptide will become activated and commence the secretion of IFN-γ. This secreted cytokine is then captured by the antibodies immobilized on the membrane in the immediate vicinity of the secreting cell.

After an appropriate incubation period, the cells are washed away, leaving the captured cytokine behind. A biotinylated anti-IFN-γ detection antibody is then added, which binds to the captured IFN-γ. Subsequently, a streptavidin-enzyme conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a substrate is added, which is converted by the enzyme into an insoluble colored precipitate. This results in the formation of a distinct spot at the location of each IFN-γ secreting cell. Each spot, therefore, represents a single cell that was actively secreting IFN-γ in response to the peptide stimulation.

Data Presentation

The following table provides a summary of representative quantitative data obtained from an IFN-γ ELISpot assay where mouse splenocytes were stimulated with Uty HY Peptide (246-254). The results are presented as Spot Forming Units (SFU) per million splenocytes.

| Treatment Group | Description | Representative SFU per 10^6 Splenocytes |

| Negative Control | Splenocytes cultured in media alone (unstimulated), serving as a baseline for non-specific IFN-γ secretion. | < 10 |

| Uty HY Peptide (246-254) | Splenocytes stimulated with Uty HY Peptide (246-254) at a final concentration of 10 µg/mL to elicit an antigen-specific T-cell response. | 50 - 250 |

| Positive Control | Splenocytes stimulated with a potent mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL or Concanavalin A (Con A) at 2 µg/mL to induce a strong, non-specific IFN-γ response, confirming cell viability and assay functionality. | > 500 |

Note: The number of Spot Forming Units (SFU) in response to the Uty HY Peptide may vary based on factors such as the mouse strain, prior immunization or exposure, and specific experimental conditions. The data presented here are intended to provide an estimated range based on findings in previously primed animals.

Experimental Protocols

Materials and Reagents

-

Mouse IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate)

-

PVDF membrane 96-well ELISpot plates

-

Uty HY Peptide (246-254) (lyophilized)

-

Phytohemagglutinin (PHA) or Concanavalin A (Con A) for use as a positive control

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Sterile Phosphate Buffered Saline (PBS)

-

ACK lysis buffer (for the lysis of red blood cells)

-

An automated ELISpot reader or a dissecting microscope for spot enumeration

Protocol

Day 1: Plate Coating

-

Begin by pre-wetting the PVDF membrane of each well in the 96-well ELISpot plate with 15 µL of 70% ethanol for 1 minute.

-

Wash the wells three times with 200 µL of sterile PBS per well.

-

Prepare the anti-IFN-γ capture antibody by diluting it to the manufacturer's recommended concentration in sterile PBS.

-

Add 100 µL of the diluted capture antibody to each well.

-